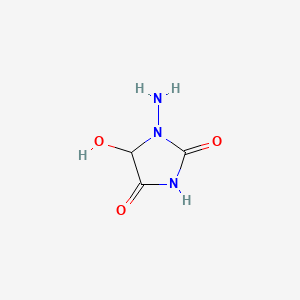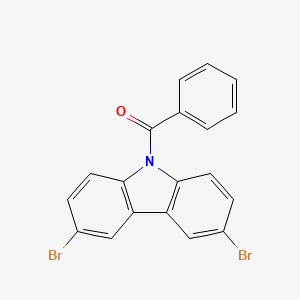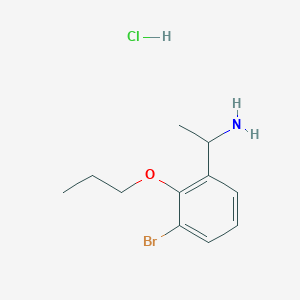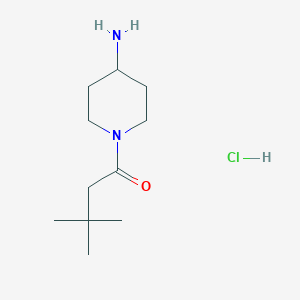![molecular formula C15H12Cl2N4O3 B1384046 1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea CAS No. 6638-52-4](/img/structure/B1384046.png)
1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea
Overview
Description
The compound 1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea is a synthetic organic molecule of significant interest in various scientific fields. Its structure comprises two 5-chloro-2-hydroxyphenyl groups attached to a urea backbone via methyleneamino linkages, arranged in Z and E configurations respectively. This arrangement potentially contributes to the compound's unique chemical and biological properties.
Preparation Methods
Synthetic Routes
The synthesis of 1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea typically involves the reaction of 5-chloro-2-hydroxybenzaldehyde with urea under specific conditions. This reaction can be facilitated by catalysts such as acids or bases to improve yield and selectivity.
Reaction Conditions:
Reagents: 5-chloro-2-hydroxybenzaldehyde, urea
Solvent: Ethanol or methanol
Catalysts: Acid or base catalysts
Temperature: Moderate heating (50-80°C)
Time: Several hours to overnight
Industrial Production Methods
In an industrial context, this compound can be produced using continuous flow reactors to optimize reaction conditions and improve scalability. The use of automated systems ensures consistency and reduces the risk of human error.
Chemical Reactions Analysis
Types of Reactions
1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea can undergo several chemical reactions, including:
Oxidation: The phenolic groups may be oxidized to quinones using oxidizing agents such as potassium permanganate.
Reduction: The compound's imine bonds can be reduced to amines using reducing agents like sodium borohydride.
Substitution: The chlorine atoms in the phenyl rings can participate in nucleophilic aromatic substitution reactions with nucleophiles like amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution
Reduction: Sodium borohydride in methanol
Substitution: Nucleophiles (e.g., amines, thiols) in a polar aprotic solvent like dimethyl sulfoxide (DMSO)
Major Products Formed:
Oxidation: Quinone derivatives
Reduction: Amino derivatives
Substitution: Nucleophilically substituted phenyl derivatives
Scientific Research Applications
This compound is valuable in various scientific research domains:
Chemistry: It serves as a building block in the synthesis of more complex organic molecules.
Biology: Its potential bioactivity makes it a candidate for studies on enzyme inhibition and antimicrobial properties.
Medicine: Investigations into its pharmacological effects may reveal therapeutic applications, particularly in the treatment of diseases involving oxidative stress.
Industry: It could be used in the development of novel materials with specific chemical reactivity profiles.
Mechanism of Action
The mechanism by which 1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea exerts its effects depends on its interaction with molecular targets such as enzymes and receptors. The compound's phenolic groups may contribute to its antioxidant activity, while its imine bonds could play a role in forming covalent bonds with biological macromolecules, thus inhibiting their function.
Comparison with Similar Compounds
Similar Compounds
1-[(E)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea: Similar in structure but differs in the configuration of the imine bonds.
1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea: Both imine bonds are in the Z configuration.
Uniqueness
1-[(Z)-(5-Chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea is unique due to its mixed (Z and E) configuration, which may confer distinct chemical reactivity and biological activity compared to its fully (E) or fully (Z) configured counterparts. This unique arrangement can influence the compound's three-dimensional structure, affecting its interaction with molecular targets.
Properties
IUPAC Name |
1-[(Z)-(5-chloro-2-hydroxyphenyl)methylideneamino]-3-[(E)-(5-chloro-2-hydroxyphenyl)methylideneamino]urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N4O3/c16-11-1-3-13(22)9(5-11)7-18-20-15(24)21-19-8-10-6-12(17)2-4-14(10)23/h1-8,22-23H,(H2,20,21,24)/b18-7-,19-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVQSCQWJYFUCAD-CLLFQMGYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C=NNC(=O)NN=CC2=C(C=CC(=C2)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=C(C=C1Cl)/C=N/NC(=O)N/N=C\C2=C(C=CC(=C2)Cl)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6638-52-4 | |
| Record name | NSC48238 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48238 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-6-(Tert-Butyl-Dimethyl-Silanyloxymethyl)-6,7-Dihydro-4H-[1,2,3]Triazolo[1,5-A]Pyrazine-5-Carboxylic Acid Tert-Butyl Ester](/img/structure/B1383965.png)
![Ditert-Butyl 1,8,11-Triazaspiro[5.6]Dodecane-1,8-Dicarboxylate](/img/structure/B1383966.png)
![Tert-butyl 4-(hydroxymethyl)-1-methyl-6,7-dihydro-4H-triazolo[4,5-c]pyridine-5-carboxylate](/img/structure/B1383967.png)

![2-O-Tert-butyl 3-O-ethyl (3R,5R)-5-fluoro-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate](/img/structure/B1383971.png)








![4-Bromo-7-fluoro-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1383986.png)
